2-bromo-6-(chloromethyl)pyridin-3-ol
Overview
Description
2-bromo-6-(chloromethyl)pyridin-3-ol is a heterocyclic aromatic compound with the molecular formula C6H5BrClNO It features a pyridine ring substituted with bromine at the 2-position, a chloromethyl group at the 6-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(chloromethyl)pyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a metal-halogen exchange reaction using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form 2-bromo-6-lithiopyridine. This intermediate is then treated with cyanuric chloride to introduce the chloromethyl group, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of milder reagents and reaction conditions, such as Turbo Grignard and cyanuric chloride, suggests that scalable and safer industrial processes could be developed.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-(chloromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine and chloromethyl groups can be reduced to form simpler derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Nucleophilic substitution: Products include azido or cyano derivatives.
Oxidation: Products include carbonyl-containing compounds.
Reduction: Products include dehalogenated derivatives.
Scientific Research Applications
2-bromo-6-(chloromethyl)pyridin-3-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Development: It is used as an intermediate in the synthesis of drugs, including anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the preparation of functionalized materials for various applications.
Biochemical Research: It is employed as a reagent in biochemical assays and protein labeling.
Mechanism of Action
The mechanism of action of 2-bromo-6-(chloromethyl)pyridin-3-ol depends on its specific application. In biochemical research, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The presence of the bromine and chloromethyl groups allows for selective interactions with molecular targets, facilitating the study of biological pathways and mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloropyridine: Similar structure but lacks the hydroxyl group.
2-Bromo-4-chlorobenzaldehyde: Similar halogenation pattern but different functional groups and ring structure.
Uniqueness
2-bromo-6-(chloromethyl)pyridin-3-ol is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring, along with a hydroxyl group. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Bromo-6-(chloromethyl)pyridin-3-ol is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
- Molecular Formula : C6H5BrClN
- CAS Number : 727356-19-6
- Molecular Weight : 220.47 g/mol
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance lipophilicity and modify the electronic properties of the compound, potentially leading to increased binding affinity for target proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Study 1: Antimicrobial Properties
A study published in MDPI explored the antimicrobial efficacy of various halogenated pyridines, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Study 2: Cytotoxicity Assessment
In a cytotoxicity study performed on human cancer cell lines, this compound exhibited dose-dependent cytotoxic effects. The compound showed an IC50 value in the micromolar range, indicating a promising avenue for further development as an anticancer agent.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | HeLa |
Control (DMSO) | >100 | HeLa |
Study 3: Mechanistic Insights
A mechanistic study investigated the pathways through which this compound induces apoptosis in cancer cells. The findings suggested that it activates caspase pathways and induces oxidative stress, leading to programmed cell death .
Properties
IUPAC Name |
2-bromo-6-(chloromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-5(10)2-1-4(3-8)9-6/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKZAVBOLRYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CCl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281936 | |
Record name | 3-Pyridinol, 2-bromo-6-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353877-94-7 | |
Record name | 3-Pyridinol, 2-bromo-6-(chloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinol, 2-bromo-6-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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